2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a nitrophenyl group, and a phenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves the condensation of 6-amino-1,3-benzothiazole-2-thiol with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may interfere with the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- (E)-[(3-nitrophenyl)methylidene]amino N-phenylcarbamate
- 2-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide
Uniqueness
2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its benzothiazole ring and nitrophenyl group confer distinct chemical properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H16N4O3S2 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[[6-[(3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H16N4O3S2/c27-21(24-16-6-2-1-3-7-16)14-30-22-25-19-10-9-17(12-20(19)31-22)23-13-15-5-4-8-18(11-15)26(28)29/h1-13H,14H2,(H,24,27) |
InChI Key |
HEYJXCVXRKZQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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